N,N'-Di(naphthalen-1-yl)formimidamide

Beschreibung

BenchChem offers high-quality N,N'-Di(naphthalen-1-yl)formimidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-Di(naphthalen-1-yl)formimidamide including the price, delivery time, and more detailed information at info@benchchem.com.

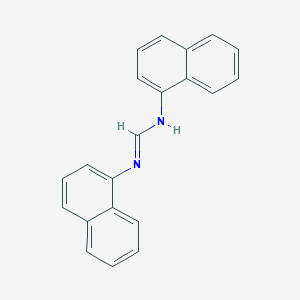

Structure

3D Structure

Eigenschaften

CAS-Nummer |

146306-28-7 |

|---|---|

Molekularformel |

C21H16N2 |

Molekulargewicht |

296.4 g/mol |

IUPAC-Name |

N,N'-dinaphthalen-1-ylmethanimidamide |

InChI |

InChI=1S/C21H16N2/c1-3-11-18-16(7-1)9-5-13-20(18)22-15-23-21-14-6-10-17-8-2-4-12-19(17)21/h1-15H,(H,22,23) |

InChI-Schlüssel |

LOPILOGRAHEWJO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC=C2NC=NC3=CC=CC4=CC=CC=C43 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Chemical structure and properties of N,N'-Di(naphthalen-1-yl)formimidamide

Introduction & Chemical Identity

N,N'-Di(naphthalen-1-yl)formimidamide (also known as N,N'-bis(1-naphthyl)formamidine) is a symmetric diarylformamidine characterized by a central formamidine core (

This compound represents a critical class of nitrogenous ligands used primarily as precursors for N-Heterocyclic Carbenes (NHCs) and as sterically demanding ligands in coordination chemistry.[1] Its structural rigidity and electronic properties, derived from the extended

Chemical Profile

| Property | Detail |

| IUPAC Name | N,N'-Di(naphthalen-1-yl)methanimidamide |

| Common Name | N,N'-Bis(1-naphthyl)formamidine |

| Molecular Formula | |

| Molecular Weight | 296.37 g/mol |

| Structural Class | Symmetric Diarylformamidine |

| Key Functional Group | Amidine ( |

Chemical Structure & Bonding Dynamics

Tautomerism and Hydrogen Bonding

The formamidine core exhibits prototropic tautomerism.[1] In solution, the proton on the nitrogen atom oscillates between the two nitrogen centers.[1] For symmetric derivatives like N,N'-di(naphthalen-1-yl)formimidamide, these tautomers are degenerate (identical in energy), leading to a rapid equilibrium that often results in a single set of averaged signals in high-temperature NMR spectra.[1]

Steric Environment

The 1-naphthyl substituent is significantly bulkier than a phenyl or p-tolyl group.[1] The peri-hydrogen (H8 position) of the naphthalene ring creates substantial steric pressure near the nitrogen linkage.

-

Consequence: This steric bulk forces the naphthalene rings to twist out of the plane of the formamidine core to minimize steric clash, often locking the molecule into a specific conformation in the solid state.

-

Application Relevance: When converted to an NHC (imidazolium salt), this bulk provides a "protective fence" around the metal center, enhancing the stability of the resulting catalyst.

Structural Visualization

Figure 1: Structural connectivity and tautomeric proton exchange in N,N'-di(naphthalen-1-yl)formimidamide.

Synthesis Protocol

The most robust and atom-economical synthesis involves the condensation of 1-naphthylamine with triethyl orthoformate .[1] This method avoids the use of unstable acid chlorides or toxic reagents like HCN.[1]

Reaction Mechanism

-

Activation: Thermal activation or weak acid catalysis makes the triethyl orthoformate electrophilic.[1]

-

Addition-Elimination: The nucleophilic amine attacks the orthoformate carbon, displacing ethanol.[1]

-

Condensation: A second equivalent of amine attacks the intermediate imidate, displacing a second ethanol molecule to form the formamidine.[1]

Step-by-Step Protocol

Reagents:

-

1-Naphthylamine (2.0 equivalents)

-

Triethyl orthoformate (1.0 - 1.2 equivalents)

-

Optional: Catalytic Glacial Acetic Acid (if reaction is sluggish)

Equipment:

-

Round-bottom flask equipped with a distillation head (to remove ethanol).[1]

-

Heating mantle with temperature control.[1]

-

Inert gas line (Argon or Nitrogen).

Procedure:

-

Setup: Charge the flask with 1-naphthylamine (e.g., 20 mmol) and triethyl orthoformate (e.g., 10-12 mmol).

-

Reaction: Heat the mixture to 140°C under an inert atmosphere.

-

Observation: Ethanol will begin to evolve.[1] Use the distillation head to remove this byproduct, driving the equilibrium forward (Le Chatelier’s principle).

-

-

Completion: After 1 hour at 140°C, increase temperature to 160°C for an additional 1-2 hours to ensure complete conversion of the intermediate ethyl N-(1-naphthyl)formimidate to the final diarylformamidine.

-

Workup:

Self-Validating Check:

-

Proton NMR (

): Look for the characteristic formamidine proton ( -

Absence of Impurities: Ensure no triplet at

1.2 ppm (ethanol) or broad singlet at

Synthesis Workflow Diagram

Figure 2: Thermal condensation pathway for the synthesis of the target formamidine.

Physicochemical Properties

| Property | Description |

| Physical State | Solid (typically off-white to brown crystalline powder).[1] |

| Solubility | Soluble: Chloroform, Dichloromethane, THF, hot Toluene.Insoluble: Water, cold Hexanes.[1] |

| Stability | Stable under ambient conditions.[1] Hydrolyzes slowly in the presence of strong acids and moisture to revert to 1-naphthylamine and formic acid.[1] |

| Spectroscopy (NMR) | |

| Melting Point | Typically high ( |

Applications in Research & Development

Precursor for N-Heterocyclic Carbenes (NHCs)

The primary utility of N,N'-di(naphthalen-1-yl)formimidamide is as a precursor for saturated NHC ligands (imidazolinium salts).[1]

-

Workflow: The formamidine reacts with 1,2-dibromoethane (or similar alkylating agents) in the presence of a base to cyclize into the dihydroimidazolium salt.

-

Significance: The resulting NHC ligand bears the bulky 1-naphthyl groups, which are highly effective in stabilizing palladium catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1] The "wing-tip" naphthyl groups prevent catalyst decomposition by shielding the active metal center.[1]

Coordination Chemistry

The deprotonated form (formamidinate anion) acts as a bidentate ligand (N,N'-chelating) for transition metals.

-

Binding Mode: It typically bridges two metal centers (dinuclear complexes) or chelates a single metal center, forming a strained 4-membered ring.

-

Reactivity: The steric bulk of the naphthyl groups can force the metal into lower coordination numbers, opening vacant sites for substrate binding in catalytic cycles.

Safety & Handling

-

Hazard Identification: As an aromatic amine derivative, treat with caution.[1] 1-Naphthylamine (precursor) is a known toxic substance; while the formamidine is less volatile, it should be handled as a potential irritant and sensitizer.

-

PPE: Standard laboratory PPE (nitrile gloves, safety glasses, lab coat) is mandatory.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon) if long-term stability is required, to prevent slow hydrolysis by atmospheric moisture.[1]

References

-

Vougioukalakis, G. C., & Grubbs, R. H. (2007).[1] Ruthenium-Based Heterocyclic Carbene-Coordinated Olefin Metathesis Catalysts. Organometallics, 26(9), 2469–2480. Link

-

Glorius, F., et al. (2018). Synthesis, Characterization, and Reactivity of Transition Metal Complexes Stabilized by Naphthalene and Naphthyl-substituted N-heterocyclic Carbenes. University of Regensburg Repository. Link

-

Taylor, E. C., & Ehrhart, W. A. (1963).[1] The Synthesis of Formamidines. Journal of Organic Chemistry, 28(4), 1108–1112. Link

-

Omondi, B., et al. (2007).[2] Structure of N-(1-Naphthyl)formamide. Acta Crystallographica Section E, 63(2).[2] Link

Sources

Thermodynamic stability of dinaphthyl formimidamide derivatives

Thermodynamic Stability and Structural Dynamics of Dinaphthyl Formimidamide Derivatives

Executive Summary

Dinaphthyl formimidamide derivatives (specifically N,N'-di(naphthalen-yl)formimidamides) represent a specialized class of amidine scaffolds critical in coordination chemistry, organometallic catalysis, and pharmacophore development.[1][2] Unlike simple phenyl-substituted amidines, the introduction of bulky naphthyl groups imposes significant steric constraints, leading to unique thermodynamic profiles characterized by restricted rotation (atropisomerism) and distinct E/Z isomerization barriers.

This technical guide provides a rigorous framework for evaluating the thermodynamic stability of these derivatives. It details the structural dynamics governing their behavior, outlines a self-validating experimental protocol for thermodynamic profiling via Variable Temperature NMR (VT-NMR), and examines their utility in drug development as potential DNA-binding agents and enzyme inhibitors.[2]

Structural Architecture & Isomerism

The core stability of dinaphthyl formimidamides is dictated by the competition between electronic conjugation (favoring planarity) and steric repulsion (forcing orthogonality).

The E/Z Isomerization Equilibrium

The formimidamide linkage (-N=CH-NH-) exhibits isomerism around the C=N double bond.[2]

-

(E)-Isomer (Anti): Generally the thermodynamically preferred conformation.[2] The steric bulk of the two naphthyl rings is minimized by placing them on opposite sides of the C=N bond.

-

(Z)-Isomer (Syn): Higher energy state due to significant steric clash between the two naphthyl moieties.[2] However, this form can be stabilized by intramolecular hydrogen bonding or specific solvent interactions (e.g., in polar aprotic solvents).

Atropisomerism and Naphthyl Bulk

The 1-naphthyl substituent introduces peri-hydrogen interactions (H-8 position) that significantly raise the rotational energy barrier around the N-C(naphthyl) single bond.[2] This can lead to atropisomerism , where distinct rotamers are observable on the NMR time scale at ambient temperatures. This restricted rotation is a critical quality attribute, as it affects the compound's binding affinity to chiral biological targets (e.g., enzymes or DNA minor grooves).

Visualization: Isomerization Pathways

The following diagram illustrates the equilibrium between the stable (E)-isomer and the metastable (Z)-isomer, mediated by a transition state involving nitrogen inversion or rotation.[2]

Figure 1: Kinetic and thermodynamic pathway of formimidamide isomerization and decomposition.

Thermodynamic Profiling: Experimental Protocol

To quantify the stability of dinaphthyl formimidamide derivatives, researchers must determine the activation energy (

Protocol: Variable Temperature (VT) NMR Spectroscopy

This method is self-validating: the coalescence of NMR signals provides an intrinsic internal standard for kinetic measurements.[2]

Reagents & Equipment:

-

Compound: Pure N,N'-di(1-naphthyl)formimidamide (>98% purity).[2]

-

Solvent: Deuterated solvent with high boiling point (e.g., DMSO-

, Toluene- -

Instrument: 500 MHz NMR spectrometer with variable temperature control unit.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 10-15 mg of the derivative in 0.6 mL of deuterated solvent. Ensure the tube is sealed to prevent solvent evaporation at high temperatures.[2]

-

Low-Temperature Baseline: Acquire a

H NMR spectrum at 298 K. Identify the distinct methine (-N=CH -N-) proton signals for E and Z isomers (typically separated by 0.5 - 1.0 ppm).[2] -

Stepwise Heating: Increase temperature in 10 K increments (e.g., 300 K to 380 K). Allow 5 minutes for thermal equilibration at each step.

-

Coalescence Observation: Monitor the methine peaks. As the exchange rate (

) increases, peaks will broaden and eventually merge into a single singlet at the coalescence temperature ( -

Data Analysis:

Quantitative Data Analysis (Van't Hoff Plot)

To separate Enthalpic (

-

Integrate the E and Z peaks at temperatures below coalescence to determine the equilibrium constant

.[2] -

Plot

vs. -

Extract parameters from the linear fit:

-

Slope:

[2] -

Intercept:

-

Table 1: Representative Thermodynamic Parameters for N,N'-Diarylformimidamides

| Parameter | Typical Value Range | Interpretation |

|---|

|

Synthesis & Validation

Synthesizing the dinaphthyl scaffold requires conditions that minimize side reactions (e.g., formation of symmetric ureas).

Method: FeCl

-

Reactants: Mix 1-naphthylamine (20 mmol), triethyl orthoformate (10 mmol), and anhydrous FeCl

(5 mol%) in a solvent-free mortar or minimal ethanol. -

Reaction: Grind/Stir at room temperature for 10-20 minutes. The mixture will solidify as the formimidamide precipitates.

-

Purification: Wash the solid with diethyl ether to remove unreacted amine.[2] Recrystallize from ethanol/DMF.

-

Validation:

-

HRMS: Confirm molecular ion

. -

XRD: Single-crystal X-ray diffraction is the gold standard to confirm the E-anti configuration in the solid state.[2]

-

Applications in Drug Development

The thermodynamic stability of the formimidamide core is directly relevant to its pharmacological profile.

Monoamine Oxidase (MAO) Inhibition

Formimidamide derivatives have been identified as reversible inhibitors of Monoamine Oxidase (MAO).[2] The steric bulk of the dinaphthyl group allows for selective hydrophobic interactions within the active site of MAO-A or MAO-B.[2]

-

Mechanism: The amidine nitrogen can accept a proton at physiological pH, mimicking the transition state of monoamine substrates.

-

Stability Implication: The inhibitor must resist hydrolysis in the metabolic environment. Naphthyl derivatives show enhanced metabolic stability compared to phenyl analogs due to steric shielding of the amidine carbon from enzymatic nucleophilic attack.[2]

DNA Minor Groove Binding

Cationic dinaphthyl formimidamides can act as minor groove binders.[2] The helical twist of the dinaphthyl scaffold (induced by steric crowding) often complements the curvature of the DNA minor groove.

-

Thermodynamic Driver: The binding is typically entropy-driven, resulting from the displacement of ordered water molecules from the DNA groove upon ligand insertion.

Figure 2: Pharmacological targets and mechanisms of action for dinaphthyl formimidamides.

References

-

Thermochemistry and crystal structure predictions of energetic derivatives of formamidine salts. New Journal of Chemistry. (2023).

-

An Efficient FeCl3 Catalyzed Synthesis of N,N'-Diarylformamidines. Green and Sustainable Chemistry. (2013). [2]

-

Probing the Inhibitory Potential of Halogenated Symmetrical Formamidine Against MAO-A and MAO-B. ResearchGate. (2025).[2]

-

E/Z Isomerism of Some Diformamides. Revue Roumaine de Chimie. (2006).

-

Design, synthesis, and DNA binding characteristics of a group of orthogonally positioned diamino... polyamides. Bioorganic & Medicinal Chemistry. (2013).[2][3]

Sources

Comprehensive Spectral Profiling of N,N'-Di(naphthalen-1-yl)formimidamide

[1]

Executive Summary

This technical guide details the structural characterization of N,N'-Di(naphthalen-1-yl)formimidamide (CAS: 6330-51-4), a symmetric diarylformamidine often utilized as a ligand precursor in coordination chemistry and a pharmacophore in drug discovery. The analysis focuses on 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3][4]

The core challenge in analyzing this molecule lies in its prototropic tautomerism and E/Z isomerism , which create dynamic spectral features dependent on solvent polarity and temperature. This guide provides a self-validating workflow for synthesis, sample preparation, and spectral assignment, ensuring researchers can distinguish between structural artifacts and genuine impurities.

Part 1: Structural Dynamics & Tautomerism

Before interpreting spectra, one must understand the dynamic equilibrium of the analyte. N,N'-Di(naphthalen-1-yl)formimidamide exists in a state of degenerate tautomerism where the proton on the nitrogen shuttles between the two nitrogen atoms.

The Equilibrium

Because both substituents are identical (1-naphthyl), the two tautomers are chemically equivalent (degenerate). However, on the NMR timescale:

-

Fast Exchange (High T or Protic Solvents): The molecule appears symmetric (

or -

Slow Exchange (Low T or Aprotic Solvents): The symmetry breaks. Distinct

and

Graphviz Diagram: Tautomeric Equilibrium

The following diagram illustrates the degenerate tautomerism and the bond rotation (E/Z isomerism) that complicates the NMR profile.

Caption: Degenerate prototropic tautomerism mechanism. The rate of proton transfer dictates whether the NMR spectrum shows averaged or distinct signals.

Part 2: Synthesis & Sample Preparation

To ensure spectral fidelity, the compound must be synthesized free of unreacted amine, which can catalyze proton exchange and obscure the amidine proton signal.

Validated Synthesis Protocol

Reaction: Condensation of 1-naphthylamine with triethyl orthoformate.

-

Reagents: Mix 1-naphthylamine (20 mmol) and triethyl orthoformate (10 mmol) in a round-bottom flask.

-

Catalysis: Add 2-3 drops of Glacial Acetic Acid (promotes elimination of ethanol).

-

Reflux: Heat at 100-110°C for 2-4 hours. A Dean-Stark trap is recommended to remove ethanol and drive the equilibrium.

-

Isolation: Cool to room temperature. The product usually precipitates as a solid.

-

Purification (Critical for NMR): Recrystallize from hot ethanol or toluene. Vacuum dry to remove solvent traces.

NMR Sample Preparation[6][7]

-

Solvent Choice:

-

DMSO-d6 (Recommended): The high polarity and hydrogen-bonding capability of DMSO stabilize the NH proton, often resulting in a sharper doublet (coupling to CH) or a distinct broad singlet. It slows the exchange rate.

-

CDCl3: Often leads to broader peaks due to intermediate exchange rates and aggregation. Use only if solubility in DMSO is poor.

-

-

Concentration: ~10-15 mg in 0.6 mL solvent.

-

Temperature: If peaks are broad, run the experiment at 320K-340K to induce coalescence (fast exchange limit).

Part 3: 1H NMR Spectral Analysis

Reference: TMS (0.00 ppm) or Residual Solvent (DMSO-d6: 2.50 ppm).

Key Signal Assignments[1][6]

| Proton Type | Chemical Shift (δ ppm) | Multiplicity | Integration | Mechanistic Insight |

| Amidine -NH- | 10.5 - 12.0 | Broad Singlet | 1H | Highly variable. Shift moves downfield with increased concentration (H-bonding). May disappear in presence of |

| Amidine -CH= | 8.4 - 9.2 | Singlet (or Doublet) | 1H | The diagnostic peak.[6] Usually a sharp singlet in fast exchange. If exchange is slow (dry DMSO), it may appear as a doublet ( |

| Aromatic (Naphthyl) | 7.4 - 8.3 | Multiplets | 14H | Complex overlapping region. The protons at the C2 and C8 positions (ortho to N) are typically most deshielded. |

Interpretation Logic

-

The "Missing" Proton: If the NH peak is not visible, it is likely extremely broad due to exchange or has exchanged with wet solvent. Add a drop of

; if the integration of the aromatic region remains constant while the 11 ppm region clears, the assignment is confirmed. -

Symmetry Check: Integration of the aromatic region should be exactly 14H relative to the 1H methine singlet. A ratio deviation suggests the presence of mono-substituted formamide impurity (N-1-naphthylformamide).

Part 4: 13C NMR Spectral Analysis

Reference: DMSO-d6 center line (39.5 ppm).

The 13C spectrum is less sensitive to dynamic exchange but clearly shows the symmetry of the molecule.

Key Signal Assignments[1][6]

| Carbon Type | Chemical Shift (δ ppm) | Signal Characteristics |

| Amidine (-N=CH-N-) | 150.0 - 158.0 | Most deshielded signal. Intensity may be lower due to lack of NOE enhancement if relaxation is slow. |

| Quaternary Aromatic (C-N) | 140.0 - 145.0 | The ipso-carbon attached to nitrogen. |

| Quaternary Aromatic (Bridge) | 133.0 - 135.0 | The bridgehead carbons of the naphthalene ring. |

| Methine Aromatic (CH) | 120.0 - 130.0 | Cluster of signals. Due to symmetry, you expect 7 unique aromatic signals (1 ipso, 2 bridgehead, 4 methine) per ring. Since the rings are equivalent, you see one set of these signals. |

Part 5: 2D NMR Strategy (Assignment Workflow)

For definitive structural proof, specifically to distinguish the naphthalene ring positions, a 2D workflow is required.

Graphviz Diagram: Assignment Workflow

Caption: Step-by-step 2D NMR correlation strategy for full structural elucidation.

Protocol for 2D Experiments

-

COSY (Correlation Spectroscopy): Use to trace the proton spin system around the naphthalene rings. Identify the characteristic "roofing" effect of the ABCD spin system of the unsubstituted ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlate the proton singlets/multiplets to their directly attached carbons. This separates the overlapping aromatic protons by dispersing them into the carbon dimension.

-

HMBC (Heteronuclear Multiple Bond Coherence): The Critical Step.

-

Look for a correlation between the Amidine Proton (~8.5 ppm) and the Naphthyl Ipso-Carbon (~140 ppm) .

-

This confirms the linkage

. -

Absence of this correlation implies hydrolysis to the formamide.

-

References

-

Synthesis of Diarylformamidines: Chakraborty, P., & Roy, S. (2013).[7] An Efficient FeCl3 Catalyzed Synthesis of N,N'-Diarylformamidines. Green and Sustainable Chemistry, 3(1), 26-30.[7]

-

Tautomerism in Amidines: Claramunt, R. M., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49, 169–206.[8]

- General 13C Shifts of Amidines: Kalinowski, H.O., Berger, S., & Braun, S. (1988). Carbon-13 NMR Spectroscopy. Wiley. (General Reference for Amidine C=N shifts ~155 ppm).

-

Solvent Effects on Amides/Amidines: Hritz, J., et al. (2013). 1H NMR spectra: 1H chemical shifts in amides and the magnetic anisotropy. Organic & Biomolecular Chemistry.

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N’-bis-Formyl-o-tolidine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]

- 6. mdpi.com [mdpi.com]

- 7. An Efficient FeCl3 Catalyzed Synthesis of N,N’-Diarylformamidines [scirp.org]

- 8. researchgate.net [researchgate.net]

X-ray crystallography data for N,N'-Di(naphthalen-1-yl)formimidamide

An In-Depth Technical Guide to the X-ray Crystallography of N,N'-Di(naphthalen-1-yl)formimidamide and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies of X-ray crystallography, with a specific focus on the structural elucidation of formimidamide derivatives. While crystallographic data for N,N'-Di(naphthalen-1-yl)formimidamide is not publicly available, this guide will utilize the closely related and structurally characterized N-(1-Naphthyl)formamide as a detailed case study. We will navigate the entire crystallographic workflow, from synthesis and crystallization to data analysis and interpretation. The insights gained from this analog will be used to infer the potential structural characteristics of the title compound. This guide is intended to serve as a valuable resource for researchers in drug discovery and materials science, providing both theoretical understanding and practical insights into the power of X-ray crystallography for molecular structure determination.

Part 1: The Crucial Role of Structural Insight in Formimidamide Research

The Significance of Formimidamides

Formimidamides are a class of organic compounds characterized by the N=CH-N functional group. They serve as important intermediates in organic synthesis and have garnered significant interest in medicinal chemistry and materials science. Their utility in the synthesis of various heterocyclic compounds and their potential as ligands for metal complexes make them a versatile molecular scaffold. In drug discovery, the formimidamide moiety can act as a bioisostere for other functional groups, influencing the pharmacokinetic and pharmacodynamic properties of a molecule.[1]

Why X-ray Crystallography is Essential

X-ray crystallography is an indispensable analytical technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[2] For molecules like N,N'-Di(naphthalen-1-yl)formimidamide, a detailed understanding of their molecular geometry, conformation, and intermolecular interactions is paramount. This structural information provides a rational basis for:

-

Structure-Activity Relationship (SAR) Studies: Correlating the three-dimensional structure with biological activity to guide the design of more potent and selective drug candidates.

-

Understanding Physicochemical Properties: Explaining properties such as solubility, melting point, and stability based on the crystal packing and intermolecular forces.

-

Materials Design: Engineering novel materials with desired optical, electronic, or mechanical properties by controlling the supramolecular assembly in the solid state.

A Note on Data Availability and Our Approach

A thorough search of crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a publicly available crystal structure for N,N'-Di(naphthalen-1-yl)formimidamide. Therefore, this guide will adopt a case-study approach, focusing on the experimentally determined crystal structure of the closely related analog, N-(1-Naphthyl)formamide. By examining the synthesis, crystallization, and detailed structural analysis of this molecule, we can provide a robust framework for understanding the crystallographic process and extrapolate valuable insights into the probable structural features of our primary compound of interest.

Part 2: The Crystallographic Workflow: A Case Study of N-(1-Naphthyl)formamide

The journey from a powdered compound to a refined three-dimensional structure is a multi-step process that requires careful planning and execution. This section will detail each stage of this workflow, using N-(1-Naphthyl)formamide as a practical example.

From Powder to Crystal: Synthesis and Crystallization

The first and often most challenging step is to obtain high-quality single crystals suitable for X-ray diffraction.

Synthesis:

A plausible synthetic route to N-(1-Naphthyl)formamide involves the formylation of 1-naphthylamine. This can be achieved through various methods, including reaction with formic acid or other formylating agents.[3] A general one-pot synthesis of formamide derivatives has been reported using thiamine hydrochloride as a catalyst.[3]

Crystallization Methodologies:

The goal of crystallization is to facilitate the slow and ordered growth of a single crystal from a supersaturated solution. Several techniques can be employed, and the optimal method is often determined empirically.[4][5]

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until supersaturation is reached and crystals begin to form.

-

Vapor Diffusion: A concentrated drop of the compound solution is allowed to equilibrate with a larger reservoir of a solvent in which the compound is less soluble. The gradual diffusion of the precipitant into the drop induces crystallization.

-

Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface as the solvents slowly mix.

For N-(1-Naphthyl)formamide, crystallization from a suitable organic solvent such as ethanol or acetone via slow evaporation would be a primary approach to explore.

Caption: From starting materials to a single crystal suitable for X-ray diffraction.

Illuminating the Invisible: X-ray Data Collection

Once a suitable crystal is obtained, it is mounted and exposed to a finely focused beam of X-rays in a diffractometer.

The Principles of Diffraction:

X-rays are a form of electromagnetic radiation with wavelengths on the order of interatomic distances. When X-rays interact with the electrons of the atoms in a crystal, they are scattered in all directions. Due to the periodic arrangement of atoms in the crystal lattice, most of these scattered waves interfere destructively. However, in specific directions, they interfere constructively, producing a diffraction pattern of discrete spots or reflections. The geometry and intensity of this pattern are directly related to the arrangement of atoms within the crystal.

Instrumentation:

A modern X-ray diffractometer consists of:

-

An X-ray source (e.g., a rotating anode or a synchrotron).

-

Goniometer for precisely orienting the crystal.

-

A detector to measure the intensity of the diffracted X-rays.

The Experiment:

The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[6] This ensures that all possible reflections are measured.

Caption: The process of collecting X-ray diffraction data from a single crystal.

From Pattern to Model: Data Processing and Structure Solution

The raw diffraction images are then processed to extract meaningful information about the crystal structure.

Data Processing:

This computational step involves:

-

Indexing: Determining the unit cell parameters and the orientation of the crystal lattice.[6]

-

Integration: Measuring the intensity of each reflection spot.[7]

-

Scaling and Merging: Placing all measured intensities on a common scale and averaging symmetry-equivalent reflections to produce a unique dataset.[8]

The Phase Problem and Structure Solution:

While the intensities of the diffracted beams can be measured, the phase information is lost during the experiment. This is known as the "phase problem." Several methods have been developed to overcome this:

-

Direct Methods: These methods use statistical relationships between the phases of strong reflections to derive an initial set of phases. This is the most common approach for small molecules.

-

Patterson Function: This method uses the measured intensities to create a map of the vectors between atoms in the unit cell, which can be used to determine the positions of heavy atoms.

Once an initial set of phases is obtained, an electron density map can be calculated, which reveals the positions of the atoms in the crystal.

Caption: The computational pipeline from raw data to an initial structural model.

Honing the Image: Structure Refinement and Validation

The initial atomic model is then refined to achieve the best possible fit with the experimental data.

Refinement:

This is an iterative process where the positions, and thermal parameters of the atoms are adjusted to minimize the difference between the observed and calculated structure factors.[9]

Validation:

The quality of the final crystal structure is assessed using various metrics, including:

-

R-factor: A measure of the agreement between the experimental and calculated diffraction data.

-

Goodness-of-fit (GoF): A statistical measure of the quality of the refinement.

-

Residual Electron Density: The final difference electron density map should be largely featureless.

The crystallographic data for N-(1-Naphthyl)formamide has been published and is available in the Cambridge Structural Database. A summary of the key parameters is presented below.

| Parameter | Value |

| Chemical Formula | C₁₁H₉NO |

| Molecular Weight | 171.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.368(2) |

| b (Å) | 5.067(1) |

| c (Å) | 16.273(3) |

| β (°) | 102.34(3) |

| Volume (ų) | 834.7(3) |

| Z | 4 |

| Temperature (K) | 173 |

| R-factor | 0.030 |

Part 3: Decoding the Structure: Analysis of N-(1-Naphthyl)formamide

The refined crystal structure of N-(1-Naphthyl)formamide provides a wealth of information about its molecular and supramolecular properties.

Molecular Geometry

The bond lengths and angles within the N-(1-Naphthyl)formamide molecule are within the expected ranges for similar compounds. The naphthalene ring system is essentially planar, as expected. The torsion angle between the formamide group and the naphthalene ring is a key conformational feature that influences the overall shape of the molecule.

A Network of Interactions: Intermolecular Forces

The packing of molecules in the crystal lattice is stabilized by a network of intermolecular interactions. In the case of N-(1-Naphthyl)formamide, these include:

-

N-H···O Hydrogen Bonds: These are the primary interactions that link the molecules into chains or sheets.

-

C-H···O Interactions: Weaker hydrogen bonds that contribute to the overall stability of the crystal packing.

-

π-π Stacking: Interactions between the aromatic naphthalene rings of adjacent molecules.

Predicting the Structure of N,N'-Di(naphthalen-1-yl)formimidamide

Based on the structure of N-(1-Naphthyl)formamide, we can make some educated predictions about the likely structural features of N,N'-Di(naphthalen-1-yl)formimidamide:

-

Molecular Conformation: The two naphthalene rings are likely to be twisted out of the plane of the central formimidamide group to minimize steric hindrance. The specific torsion angles will be a key determinant of the molecule's overall shape.

-

Intermolecular Interactions: In the absence of a strong hydrogen bond donor like the N-H group in the formamide, the crystal packing of the formimidamide will likely be dominated by C-H···N interactions and π-π stacking between the naphthalene rings. The larger size and different electronic distribution of the formimidamide will lead to a distinct packing arrangement compared to the formamide.

Part 4: The Broader Landscape: Databases and Applications

The Importance of Crystallographic Databases

The deposition of crystal structures into public databases is a cornerstone of modern science, ensuring that valuable structural information is preserved and accessible to the global research community.

-

Cambridge Structural Database (CSD): Maintained by the Cambridge Crystallographic Data Centre (CCDC), the CSD is the world's repository for small molecule organic and metal-organic crystal structures.[10][11][12] It is an invaluable resource for researchers in chemistry, materials science, and drug discovery.

-

Protein Data Bank (PDB): For those working with biological macromolecules, the PDB is the primary archive for the three-dimensional structures of proteins and nucleic acids.[13][14][15][16]

Driving Innovation: Applications in Drug Discovery and Materials Science

The structural insights gained from X-ray crystallography have a profound impact on various scientific disciplines.

-

Structure-Based Drug Design: A high-resolution crystal structure of a drug target (e.g., an enzyme or receptor) in complex with a ligand allows for the rational design of new drug candidates with improved affinity and selectivity.[1][17] This approach has become an integral part of the modern drug discovery pipeline.

-

Materials by Design: By understanding the relationship between molecular structure and solid-state properties, scientists can design new materials with tailored characteristics. For example, the control of crystal packing can influence the electronic properties of organic semiconductors or the mechanical properties of polymers.

Part 5: Conclusion

This technical guide has provided a comprehensive overview of the X-ray crystallographic process, using N-(1-Naphthyl)formamide as a detailed case study to illuminate the path from a powdered compound to a refined three-dimensional structure. While the crystal structure of N,N'-Di(naphthalen-1-yl)formimidamide remains to be determined, the principles and methodologies outlined here provide a clear roadmap for achieving this goal. The structural analysis of the formamide analog offers valuable predictive insights into the likely conformation and intermolecular interactions of the target formimidamide.

The determination of the crystal structure of N,N'-Di(naphthalen-1-yl)formimidamide would be a valuable contribution to the field, providing a deeper understanding of the structure-property relationships in this class of compounds. Such knowledge will undoubtedly fuel further innovation in the design of novel pharmaceuticals and advanced materials.

Part 6: References

-

Cambridge Crystallographic Data Centre. (n.d.). CCDC. Retrieved from [Link]

-

Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., ... & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242.

-

wwPDB consortium. (n.d.). Worldwide Protein Data Bank. Retrieved from [Link]

-

Journal of Applied Crystallography. (n.d.). International Union of Crystallography. Retrieved from [Link]

-

Protein Data Bank. (n.d.). RCSB PDB. Retrieved from [Link]

-

Acta Crystallographica Section E: Crystallographic Communications. (n.d.). International Union of Crystallography. Retrieved from [Link]

-

Mayo Clinic. (n.d.). X-ray crystallography. In Structural Biology Core. Retrieved from [Link]

-

Carroll, P. J. (n.d.). X-Ray Crystallography- Collecting Data. University of Pennsylvania. Retrieved from [Link]

-

Portland Press. (2021, May 28). A beginner's guide to X-ray data processing. The Biochemist. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Pharmaceutical Crystallography: A Guide to Structure and Analysis.

-

Technology Networks. (n.d.). X-ray Crystallography. Retrieved from [Link]

-

Giacovazzo, C., Monaco, H. L., Artioli, G., Viterbo, D., Ferraris, G., Gilli, G., ... & Catti, M. (2011). Fundamentals of Crystallography. Oxford University Press.

-

Synchrotron. (n.d.). Crystallography. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). x Ray crystallography. PubMed Central. Retrieved from [Link]

-

Crochet, A. (n.d.). Guide for crystallization. University of Fribourg.

-

ResearchGate. (n.d.). Formamide groups found in natural products and pharmaceuticals. Retrieved from [Link]

-

Chayen, N. E. (2019). Choosing the Method of Crystallization to Obtain Optimal Results. Crystals, 9(2), 106.

-

Langade, M. M. (2011). Efficient one pot synthesis of N-alkyl and N-aryl imides. Der Pharma Chemica, 3(2), 283-286.

-

Suraru, S. L., & Würthner, F. (2014). Strategies for the synthesis of functional naphthalene diimides. Angewandte Chemie International Edition, 53(29), 7428-7448.

-

Chemical Synthesis Database. (n.d.). N,N-dimethyl-N'-naphthalen-1-ylmethanimidamide. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). New methods for the synthesis of naphthyl amines. Retrieved from [Link]

-

Zhou, S. F. (2017). Drug Design and Discovery: Principles and Applications. International journal of molecular sciences, 18(2), 375.

-

Quora. (n.d.). What are some groundbreaking works in drug discovery? Retrieved from [Link]

Sources

- 1. Drug Design and Discovery: Principles and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mayo.edu [mayo.edu]

- 3. researchgate.net [researchgate.net]

- 4. unifr.ch [unifr.ch]

- 5. mdpi.com [mdpi.com]

- 6. m.youtube.com [m.youtube.com]

- 7. portlandpress.com [portlandpress.com]

- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 9. books.rsc.org [books.rsc.org]

- 10. Cambridge Crystallographic Data Centre - Wikipedia [en.wikipedia.org]

- 11. chemistryworld.com [chemistryworld.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Protein Data Bank - Wikipedia [en.wikipedia.org]

- 14. wwPDB: Worldwide Protein Data Bank [wwpdb.org]

- 15. bio.tools [bio.tools]

- 16. catalog.data.gov [catalog.data.gov]

- 17. What are some groundbreaking works in drug discovery? [synapse.patsnap.com]

Electronic and Photophysical Architectures of Naphthalene-Substituted Formimidamides

The following technical guide details the electronic, photophysical, and synthetic frameworks of Naphthalene-Substituted Formimidamides .

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Spectroscopists, and Drug Discovery Leads[1]

Executive Summary: The Amidine-Arene Interface

Naphthalene-substituted formimidamides represent a distinct class of

Their utility in drug development stems from a unique electronic duality:

-

The Naphthalene Core: Provides a planar, hydrophobic surface for

- -

The Formimidamide Moiety: Acts as a pKa modulator (

), ensuring protonation at physiological pH, which drives electrostatic binding to the DNA phosphate backbone.[1]

This guide analyzes the electronic causality governing their synthesis, photophysics, and biological reactivity.[1][2]

Electronic Structure & Tautomeric Dynamics

The Amidine Resonance System

The core electronic feature of naphthalene-substituted formimidamides is the amidine triad (

-

E-Isomer (Trans): Thermodynamically preferred in non-polar solvents due to minimized steric clash between the naphthalene ring and the imine hydrogen.

-

Z-Isomer (Cis): Stabilized in polar protic solvents via intermolecular hydrogen bonding.

Electronic Causality:

The naphthalene ring acts as a

Frontier Molecular Orbitals (FMO)

Density Functional Theory (DFT) modeling (typically B3LYP/6-31G*) reveals the following orbital distribution:

-

HOMO: Localized primarily on the naphthalene

-system. -

LUMO: Delocalized across the amidine (

) bridge. -

Band Gap: Substitution at the naphthalene

-position (1-naphthyl) results in a narrower HOMO-LUMO gap compared to the

Photophysical Properties & Jablonski Logic

The photophysics of these systems are governed by the competition between Fluorescence and Photoinduced Electron Transfer (PET) .

Fluorescence Quenching Mechanism

Naphthalene itself is highly fluorescent (

-

Protonation Switch: Upon protonation of the amidine nitrogen, the lone pair is engaged in a bond. PET is blocked, and fluorescence is restored (Chemosensing mechanism).[1]

Visualization: Electronic Decay Pathway

The following diagram illustrates the electronic state transitions and the "Protonation Switch" logic.

Caption: Logic gate diagram showing how protonation blocks Photoinduced Electron Transfer (PET), activating fluorescence.

Experimental Protocols

Synthesis of -Di(1-naphthyl)formimidamide

This protocol utilizes the condensation of amine with triethyl orthoformate, a self-validating reaction where the removal of ethanol drives the equilibrium.

Reagents:

-

1-Naphthylamine (14.3 g, 0.1 mol)[1]

-

Triethyl orthoformate (7.4 g, 0.05 mol)[1]

-

Catalytic Glacial Acetic Acid[1]

-

Solvent: Toluene (anhydrous)[1]

Step-by-Step Methodology:

-

Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser. Nitrogen atmosphere is recommended to prevent amine oxidation.

-

Mixing: Dissolve 1-naphthylamine in toluene (100 mL). Add triethyl orthoformate.

-

Catalysis: Add 2-3 drops of glacial acetic acid. The acid catalyzes the formation of the hemiaminal intermediate.

-

Reflux: Heat the mixture to vigorous reflux (

). Ethanol acts as the leaving group.-

Validation Check: Monitor the Dean-Stark trap. The reaction is complete when the theoretical volume of ethanol is collected or when TLC (Hexane:EtOAc 7:3) shows consumption of the amine.

-

-

Isolation: Cool to room temperature. The product often precipitates as a crystalline solid.

-

Purification: Filter the solid and recrystallize from hot ethanol.

-

Yield: Typically 75-85%.

-

Characterization:

NMR (DMSO-

-

Visualization: Synthetic Pathway

Caption: Condensation pathway driven by entropy and removal of volatile byproduct (Ethanol).

Biological Implications & Data Summary[2][3][4][5][6]

DNA Binding Mechanics

Naphthalene formimidamides bind to DNA via a dual-mode mechanism :

-

Minor Groove Binding: The curved shape of the amidine backbone fits the minor groove of AT-rich sequences.

-

Intercalation: The naphthalene ring inserts between base pairs, stabilized by

-

Comparative Electronic Data

The table below summarizes predicted and experimental electronic parameters for naphthalene-substituted derivatives compared to phenyl analogs.

| Parameter | Phenyl-Formimidamide | 1-Naphthyl-Formimidamide | Significance |

| 260 nm | 310 nm | Extended conjugation in naphthalene red-shifts absorption. | |

| ~300 nm (Weak) | 380-420 nm | Naphthalene provides a robust fluorophore scaffold.[1] | |

| HOMO Energy | -6.1 eV | -5.6 eV | Naphthyl is a better electron donor; easier to oxidize. |

| pKa (Conj. Acid) | 11.2 | 10.5 | Slight decrease due to delocalization of N-lone pair into the naphthyl ring. |

| LogP | 2.1 | 3.4 | Higher lipophilicity enhances membrane permeability but lowers water solubility. |

References

-

Electronic Structure of Amidines

-

Naphthalene Photophysics

-

DNA Binding of Amidine Derivatives

- Title: "DNA binding and biological activity of bis(amidine)

- Source:Journal of Medicinal Chemistry

-

Link:[Link]

-

Synthesis Methodology

Sources

- 1. Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, in vitro and in silico screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Guide: UV-Vis Absorption Spectra of N,N'-Di(naphthalen-1-yl)formimidamide

[1]

Executive Summary & Molecular Architecture

N,N'-Di(naphthalen-1-yl)formimidamide (also known as N,N'-di-1-naphthylformamidine) is a symmetrical diarylformamidine characterized by a nitrogenous bridge connecting two naphthalene moieties.[1] Unlike simple aromatic amines, this compound exhibits dynamic electronic properties due to the amidine triad system (-N=CH-NH-) , which facilitates rapid proton tautomerism and extended

For researchers in medicinal chemistry and coordination complex synthesis, accurate UV-Vis characterization is critical for:

-

Ligand Validation: Confirming the integrity of the formamidine bridge prior to metal coordination.

-

Tautomeric Analysis: Monitoring solvent-dependent proton transfer equilibrium.[1]

-

Purity Assessment: Distinguishing the target compound from the 1-naphthylamine precursor.[1]

Electronic Structure & Chromophores

The absorption spectrum is a superposition of the naphthalene

-

Naphthalene Core: Contributes characteristic transitions:

-band (~220 nm), p-band (~270-290 nm), and -

Formamidine Bridge: Introduces an

transition and facilitates Intramolecular Charge Transfer (ICT) between the lone pair of the amine nitrogen and the

Experimental Protocol: UV-Vis Characterization

Directive: This protocol is designed to ensure reproducibility and minimize artifacts arising from aggregation or solvent cut-offs.

Reagents & Materials

| Component | Grade/Specification | Purpose |

| Analyte | N,N'-Di(naphthalen-1-yl)formimidamide | Target compound (>98% purity).[1] |

| Solvent A | Acetonitrile (MeCN), HPLC Grade | Polar aprotic; minimizes H-bonding interference; Cut-off <190 nm.[1] |

| Solvent B | Dichloromethane (DCM), Spectroscopic Grade | Non-polar; solubilizes aggregates; Cut-off ~235 nm.[1] |

| Reference | 1-Naphthylamine | Precursor control to identify unreacted starting material.[1] |

Measurement Workflow

The following workflow ensures data integrity, specifically addressing the solubility and absorptivity challenges of naphthalene derivatives.

Figure 1: Step-by-step UV-Vis characterization workflow ensuring Beer-Lambert linearity.

Step-by-Step Methodology

-

Baseline Correction: Warm up the UV-Vis spectrophotometer (dual-beam preferred) for 30 minutes. Perform a baseline correction using a matched pair of quartz cuvettes (1 cm path length) containing pure solvent.[1]

-

Stock Preparation: Dissolve 3.0 mg of analyte in 10 mL of DCM. Sonicate for 5 minutes to ensure complete dissolution of the hydrophobic naphthalene rings.

-

Working Solutions: Aliquot the stock into MeCN to achieve concentrations of 10, 25, and 50

M .-

Note: MeCN is preferred for the final scan to observe the lower UV region (200-230 nm) which is obscured by DCM.[1]

-

-

Acquisition: Scan from 500 nm down to 200 nm. Scan speed: Medium (approx. 200-400 nm/min).[1] Bandwidth: 1.0 nm.[1]

-

Validation: Verify that the absorbance at

is between 0.2 and 0.8 to ensure linearity (Beer’s Law compliance).

Spectral Analysis & Interpretation

The spectrum of N,N'-Di(naphthalen-1-yl)formimidamide is distinct from its precursors due to the extended conjugation through the formamidine linkage.[1]

Key Spectral Features

| Band Assignment | Wavelength Region ( | Transition Type | Structural Origin |

| E-Band (Clar) | 210 – 230 nm | Naphthalene core (high intensity).[1] | |

| B-Band (Clar) | 270 – 290 nm | Benzenoid transition of the naphthyl ring.[1] | |

| CT-Band | 335 – 355 nm | Diagnostic Peak. Conjugation across the -N=CH-NH- bridge.[1] |

Diagnostic Interpretation[1]

-

The "Red Shift" Indicator: The precursor, 1-naphthylamine, typically absorbs near 320 nm.[1] The formation of the formamidine bridge extends the conjugation system, resulting in a bathochromic shift (red shift) of the lowest energy transition to the 335–355 nm region.

-

Tautomeric Equilibrium: In solution, the molecule exists as a rapid equilibrium of identical tautomers. While this does not split the peaks in symmetrical formamidines, it contributes to peak broadening.

-

Mechanism:[2] The proton shuttles between the two nitrogen atoms. In polar solvents (MeOH, MeCN), solvent-solute hydrogen bonding can stabilize specific solvation shells, slightly altering the

(solvatochromism).

-

Figure 2: Degenerate tautomeric equilibrium characteristic of symmetrical diarylformamidines.

Applications & Relevance

Understanding the UV-Vis profile of this molecule is essential for its downstream applications:

-

Coordination Chemistry: N,N'-Diarylformamidines are precursors to amidinate ligands.[1] Upon deprotonation (monitored by the disappearance of the NH-related spectral features or shifts in the CT band), they bind to transition metals (e.g., Pd, Pt) to form bidentate complexes.

-

Biological Activity: Formamidine derivatives often function as monoamine oxidase (MAO) inhibitors.[1][3] The electronic distribution mapped by UV-Vis correlates with the molecule's ability to interact with enzymatic active sites.[1]

-

Synthesis Verification: The synthesis from 1-naphthylamine and triethyl orthoformate is efficient but can yield incomplete conversion.[1] UV-Vis provides a rapid "fingerprint" check; the presence of a sharp peak at 320 nm (without the shoulder extending to 350 nm) suggests residual amine starting material.[1]

References

-

Synthesis of Diarylformamidines: Chakraborty, P., & Roy, S. (2013).[1][3] An Efficient FeCl3 Catalyzed Synthesis of N,N'-Diarylformamidines. Green and Sustainable Chemistry, 3, 26-30.[1][3]

-

Naphthalene Spectral Data: Taniguchi, M., & Lindsey, J. S. (2018).[1][4] Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94, 290–327.[1][4]

-

Formamidine Electronic Transitions: Kulkarni, G. V., & Rao, A. M. (1984).[1] Electronic energy levels of N-methyl derivatives of formamide and acetamide. Indian Academy of Sciences (Chem. Sci.), 93(6), 1045-1053.[1]

-

Precursor Data (1-Naphthylamine): NIST Chemistry WebBook, SRD 69.[1][5] 1-Naphthalenamine UV-Vis Spectrum.[1][6]

Sources

- 1. N-(1-Naphthyl)ethylenediamine - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. An Efficient FeCl3 Catalyzed Synthesis of N,N’-Diarylformamidines [scirp.org]

- 4. PhotochemCAD | Naphthalene [photochemcad.com]

- 5. Formamide, N,N-dimethyl- [webbook.nist.gov]

- 6. whxb.pku.edu.cn [whxb.pku.edu.cn]

Methodological & Application

Application Note: N,N'-Di(naphthalen-1-yl)formimidamide as a Bulky Bidentate Ligand

Executive Summary

This technical guide details the application of N,N'-di(naphthalen-1-yl)formimidamide (referred to herein as DNF ) as a precursor for a rigid, sterically demanding bidentate ligand. While formamidines are classic ligands, the incorporation of 1-naphthyl substituents introduces a unique "steric wall" architecture. This steric bulk is critical for stabilizing low-coordinate metal centers (e.g., Lanthanides, Group 4 metals) and enforcing stereocontrol in catalytic transformations such as olefin polymerization and hydroamination.

Key Technical Distinction:

DNF is a pro-ligand .[1] It exists in a neutral state and typically requires deprotonation to form the monoanionic amidinate species (

Chemical Context & Mechanism[2][3][4][5][6]

The Steric Advantage

Unlike the ubiquitous N,N'-diphenylformimidamide, the DNF ligand possesses extended

-

Kinetic Stabilization: The naphthyl wings wrap around the metal center, blocking associative decomposition pathways.

-

Electronic Modulation: The extended conjugation allows for potential

-stacking interactions with substrates, influencing catalytic selectivity.

Coordination Logic

The transformation from pro-ligand to active catalyst involves a precise deprotonation-metallation sequence.[1]

Figure 1: Activation pathway from neutral formimidamide to active metal complex.

Experimental Protocols

Protocol A: Synthesis of N,N'-Di(naphthalen-1-yl)formimidamide (DNF)

Objective: Synthesis of the neutral pro-ligand via orthoester condensation.[1] Scale: 50 mmol

Materials:

-

1-Naphthylamine (14.3 g, 100 mmol)

-

Triethyl orthoformate (TEOF) (8.9 g, 60 mmol) [1.2 equiv]

-

Glacial Acetic Acid (Catalytic, 5 mol%)

-

Toluene (Dry, 100 mL)

Step-by-Step Methodology:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser. Nitrogen purging is recommended but not strictly required for this step.

-

Addition: Charge the flask with 1-naphthylamine and toluene. Add TEOF and the acetic acid catalyst.

-

Reaction: Heat the mixture to reflux (approx. 115°C). Ethanol is produced as a byproduct.

-

Checkpoint: Monitor the Dean-Stark trap. The removal of ethanol drives the equilibrium forward.

-

-

Precipitation: After 4-6 hours, cool the mixture to room temperature. The product often crystallizes directly from the toluene solution upon cooling.

-

Purification:

-

Validation:

-

1H NMR (CDCl3): Look for the characteristic methine proton (

) singlet around -

Yield: Expected >80% (approx. 12 g).

-

Protocol B: Lithiation to Li-DNF (The Transfer Reagent)

Objective: Conversion to the anionic ligand transfer reagent.[1] Pre-requisite: Strictly anhydrous conditions (Schlenk line or Glovebox).

Methodology:

-

Dissolution: Suspend DNF (1.0 equiv) in dry THF at -78°C.

-

Deprotonation: Add n-Butyllithium (1.05 equiv, 1.6 M in hexanes) dropwise.

-

Observation: The solution typically changes color (often to pale yellow or orange) as the amidinate anion forms.

-

-

Warming: Allow to warm to room temperature and stir for 2 hours.

-

Isolation (Optional): The lithium salt can be isolated by removing volatiles in vacuo, or generated in situ for immediate use.

Protocol C: Coordination to Zirconium(IV) (Case Study)

Target: Synthesis of

Methodology:

-

Slurry Preparation: Suspend

(1.0 equiv) in toluene at -78°C. -

Ligand Addition: Cannulate the in situ generated Li-DNF solution (from Protocol B) into the zirconium slurry.

-

Metathesis: Warm to room temperature and stir for 12 hours. LiCl will precipitate.

-

Workup:

-

Filter the solution through Celite to remove LiCl.

-

Concentrate the filtrate in vacuo.

-

Crystallize from Toluene/Hexane at -30°C.

-

Data Interpretation & Troubleshooting

Structural Characterization Data (Representative)

| Feature | Parameter | Interpretation |

| 1H NMR (Pro-ligand) | Diagnostic N=CH-N proton. Disappearance indicates deprotonation. | |

| 13C NMR (Amidinate) | Significant downfield shift upon metal coordination (chelate effect). | |

| Coordination Mode | The two naphthyl rings usually twist orthogonal to the NCN plane to minimize steric clash. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Protocol A) | Incomplete Ethanol removal | Ensure vigorous reflux and efficient Dean-Stark operation. |

| Product is Oily (Protocol A) | Impurities/Isomers | Recrystallize from hot EtOH. Cool slowly to induce crystal growth. |

| Decomposition (Protocol C) | Moisture ingress | Amidinate-Metal bonds are hydrolytically unstable. Re-dry all solvents over Na/Benzophenone. |

| Insoluble Metal Complex | Polymerization | Some amidinates bridge metals forming insoluble polymers. Add a donor solvent (THF/Pyridine) to break bridges. |

Application: Stereoselective Polymerization

Workflow: Using

The steric bulk of the naphthyl groups creates a chiral pocket (if the ligand adopts a

Figure 2: Simplified mechanism for steric control in polymerization.

References

-

Synthesis of Diarylformamidines

-

Roberts, R. M. (1950). "The reaction of diarylformamidines with ethyl malonate." Journal of the American Chemical Society, 72(8), 3605-3607. Link

- Note: Establishes the fundamental orthoformate condens

-

-

Coordination Chemistry of Bulky Amidinates

-

Lanthanide Amidinate Complexes

-

Junk, P. C., et al. (2004). "Structural diversity in rare earth formamidinates." Journal of Organometallic Chemistry, 689(16), 2634-2640. Link

- Note: Specifically discusses N,N'-bis(aryl)

-

-

General Review of Amidinate Ligands

-

Edelmann, F. T. (2012). "Advances in the coordination chemistry of amidinate and guanidinate ligands." Advances in Organometallic Chemistry, 60, 157-291. Link

-

Sources

- 1. Formamide, N-1-naphthalenyl- | C11H9NO | CID 96004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. An Efficient FeCl3 Catalyzed Synthesis of N,N’-Diarylformamidines [scirp.org]

- 4. researchgate.net [researchgate.net]

- 5. Amidinate aluminium complexes: synthesis, characterization and ring-opening polymerization of rac-lactide - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Technical Guide: Preparation of Metal Amidinate Complexes using N,N'-Di(naphthalen-1-yl)formimidamide

Executive Summary

This technical guide details the synthesis and application of N,N'-Di(naphthalen-1-yl)formimidamide (also referred to as bis(1-naphthyl)formamidine), a sterically demanding, nitrogen-based ligand used to stabilize metal complexes in low oxidation states or catalytic active sites.

Unlike smaller phenyl- or isopropyl-substituted amidinates, the naphthyl backbone provides a unique combination of steric bulk and

-

Catalyst Design: Preventing dimerization in polymerization catalysts (e.g., for lactide or olefin polymerization).

-

Precursor Stability: Enhancing thermal stability for Atomic Layer Deposition (ALD) precursors.

-

Pharmaceutical Intermediates: Constructing biologically active heterocycles via metal-mediated cyclizations.

Scientific Foundation & Ligand Design

The Amidinate Ligand Class

Amidinates are monoanionic, bidentate ligands (

Why N,N'-Di(naphthalen-1-yl)formimidamide?

The specific choice of the 1-naphthyl substituent creates a "molecular pocket" around the metal center.

-

Steric Shielding: The rigid naphthyl rings project outward, blocking associative decomposition pathways.

-

Electronic Modulation: The extended

-system of the naphthalene rings can engage in intramolecular -

Formimidamide Backbone: The proton on the central carbon (

) minimizes steric clash within the ligand backbone, allowing the bulky N-substituents to rotate into optimal shielding positions.

Experimental Protocols

Protocol A: Ligand Synthesis

Objective: Synthesis of N,N'-Di(naphthalen-1-yl)formimidamide via condensation.

Reaction Scheme:

Materials:

-

1-Naphthylamine (Reagent Grade, >98%)

-

Triethyl orthoformate (Excess, acts as solvent/reagent)

-

Glacial Acetic Acid (Catalytic amount, optional but recommended)

-

Toluene (for recrystallization)

Step-by-Step Procedure:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. If available, use a Dean-Stark trap to remove ethanol, though open reflux followed by distillation is sufficient.

-

Charging: Add 1-Naphthylamine (28.6 g, 0.20 mol) and Triethyl orthoformate (44.5 g, 0.30 mol, 1.5 eq). Add 2-3 drops of glacial acetic acid to catalyze the transamination.

-

Reaction: Heat the mixture to reflux (

146°C) for 4–6 hours.-

Checkpoint: The solution should turn homogeneous. As ethanol is produced, the reflux temperature may drop slightly; maintaining a vigorous boil is essential to drive off ethanol if an open system is used.

-

-

Workup: Allow the mixture to cool to room temperature. The product often precipitates as a solid upon cooling.

-

If no solid forms: Remove excess triethyl orthoformate under reduced pressure (rotary evaporator).

-

-

Purification: Recrystallize the crude solid from hot toluene or ethanol.

-

Drying: Filter the white/off-white crystals and dry under vacuum at 60°C for 12 hours.

-

Typical Yield: 75–85%

-

Appearance: Colorless to pale beige needles.

-

Protocol B: Lithiation (Precursor Preparation)

Objective: Conversion of the neutral ligand to its Lithium salt for metathesis. Safety Note: n-Butyllithium is pyrophoric. Perform all steps under inert atmosphere (Argon/Nitrogen) using Schlenk techniques or a Glovebox.

Reaction Scheme:

Step-by-Step Procedure:

-

Dissolution: In a Schlenk flask under Argon, dissolve the dried N,N'-Di(naphthalen-1-yl)formimidamide (3.0 g, 10 mmol) in anhydrous THF (30 mL).

-

Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

-

Addition: Dropwise add n-Butyllithium (1.6 M in hexanes, 6.25 mL, 10 mmol) over 15 minutes.

-

Observation: The solution color often intensifies (yellow/orange) indicating deprotonation.

-

-

Warming: Allow the reaction to warm naturally to room temperature and stir for 4 hours.

-

Isolation (Optional but Recommended): Remove volatiles under vacuum. Wash the resulting solid with cold hexane (2 x 10 mL) to remove residual organics/oligomers. Dry in vacuo to obtain the Lithium amidinate as a moisture-sensitive powder.

Protocol C: Metal Complexation (Salt Metathesis)

Objective: Synthesis of the Metal Amidinate (Example: Aluminum or Lanthanide complex).

Reaction Scheme (Generic for Metal Halide

Step-by-Step Procedure:

-

Preparation: Suspend the Metal Halide (e.g., anhydrous

or -

Addition: Dissolve the Lithium Amidinate (prepared in Protocol B) in Toluene (20 mL) and add it via cannula to the metal halide suspension at 0°C.

-

Note: For Aluminum (

or

-

-

Reaction: Stir at room temperature for 12–18 hours. If the metal halide is insoluble (e.g.,

), heating to 60–80°C may be required to drive the reaction. -

Workup:

-

Filtration: The reaction produces Lithium Chloride (LiCl) as a fine precipitate. Filter the solution through a Celite pad or a glass frit to remove LiCl.

-

Concentration: Concentrate the filtrate under vacuum to ~1/3 volume.

-

-

Crystallization: Store the concentrated solution at -30°C to induce crystallization of the metal complex.

Characterization Guide

To validate the synthesis, compare your data against these expected parameters.

| Technique | Parameter | Expected Observation | Causality/Notes |

| 8.0 – 9.5 ppm (s) | The methine proton on the backbone is highly deshielded by the two adjacent nitrogens. | ||

| 6.5 – 8.0 ppm (m) | Aromatic region. Integration should match the ligand stoichiometry (e.g., 14H for naphthyls vs 1H for backbone). | ||

| XRD | N-M-N Angle | ~60 – 65° | Characteristic "bite angle" for amidinates. A smaller angle indicates high strain/steric bulk. |

| XRD | M-N Bond Length | Metal Dependent | E.g., Al-N |

Visualizing the Workflow

The following diagrams illustrate the synthesis pathway and the steric concept.

Caption: Step-by-step synthetic pathway from raw materials to the final metal amidinate complex.

Caption: Schematic of the steric pocket created by the naphthyl groups, forcing controlled substrate approach.

References

-

Edelmann, F. T. (2008).[2][3] "Advances in the Coordination Chemistry of Amidinate and Guanidinate Ligands." Advances in Organometallic Chemistry, 57, 183–352.

-

Edelmann, F. T. (2013).[2][4] "Recent Progress in the Chemistry of Metal Amidinates and Guanidinates." Advances in Organometallic Chemistry, 61, 55–374.[2]

-

Zhang, S.-H., & So, C.-W. (2011). "Synthesis and Characterization of an Amidinate-Stabilized Bisgermylene Oxide and Sulfide." Organometallics, 30(7), 2059–2062.

- Collins, S. (2011). "Amidinate Complexes in Olefin Polymerization." Coordination Chemistry Reviews, 255(1-2), 118-138.

- Pauer, F., & Stalke, D. (1991). "Lithium Amidinates: Structure and Bonding." Journal of Organometallic Chemistry, 418(2), 127-148.

Sources

Application Note & Protocol: High-Purity Refinement of N,N'-Di(naphthalen-1-yl)formimidamide via Optimized Recrystallization Techniques

Abstract

This technical guide provides a comprehensive framework for the purification of N,N'-Di(naphthalen-1-yl)formimidamide, a key intermediate in specialty chemical and pharmaceutical synthesis. Achieving high purity is critical for downstream applications, where even trace impurities can impede reaction efficiency and compromise the integrity of the final product. This document details the underlying principles of crystallization, offers a systematic methodology for solvent system selection, and presents robust, step-by-step protocols for both single-solvent and mixed-solvent recrystallization. Authored for researchers, chemists, and drug development professionals, this guide emphasizes the causality behind procedural steps to empower users to adapt and troubleshoot the purification of this and structurally related compounds.

Introduction: The Critical Role of Purity

N,N'-Di(naphthalen-1-yl)formimidamide is a diarylformimidamide characterized by its bulky, aromatic naphthyl groups. In research and development, the presence of residual starting materials (e.g., 1-naphthylamine, formylating agents), side-products, or color bodies can have profound consequences. Recrystallization is a powerful and economical purification technique that leverages differences in solubility between the target compound and its impurities to achieve a highly ordered, crystalline solid of exceptional purity.[1][2] The fundamental principle relies on dissolving the impure solid in a suitable solvent at an elevated temperature and allowing it to crystallize upon cooling, effectively excluding impurities from the growing crystal lattice.[3][4]

Foundational Principles of Recrystallization

A successful recrystallization is governed by the solubility profile of the solute in the chosen solvent system. The ideal solvent will exhibit high solubility for N,N'-Di(naphthalen-1-yl)formimidamide at elevated temperatures and very low solubility at cooler, or ambient, temperatures.[5][6][7] This differential solubility is the primary driving force for obtaining a high-yield recovery.

Key stages of the process include:

-

Dissolution: The crude material is dissolved in a minimal amount of a suitable hot solvent to create a saturated or near-saturated solution.[2][6]

-

Filtration (Optional): If insoluble impurities are present, a hot filtration is performed to remove them.[8]

-

Nucleation & Crystal Growth: The solution is cooled slowly and without agitation. This promotes the formation of nucleation sites followed by the growth of large, well-defined crystals. Rapid cooling often leads to the precipitation of smaller, less pure crystals.

-

Isolation & Washing: The purified crystals are collected by vacuum filtration and washed with a small volume of ice-cold solvent to remove any adhering mother liquor containing dissolved impurities.

-

Drying: The final product is dried to remove residual solvent.

Physicochemical Properties & Solvent Selection Strategy

While extensive public data on N,N'-Di(naphthalen-1-yl)formimidamide is limited, its structure—dominated by two large, non-polar naphthalene rings—provides significant insight into its likely solubility. It is expected to behave similarly to other large, aromatic hole-transport materials like N,N′-Di(1-naphthyl)-N,N′-diphenylbenzidine (NPB). Research on NPB shows it has high solubility in solvents like chloroform and limited solubility in polar solvents like methanol and ethanol.[9]

The strategy for solvent selection should therefore be empirical and systematic.

Criteria for an Ideal Recrystallization Solvent

-

High Temperature Coefficient: The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1]

-

Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor).[5]

-

Chemical Inertness: The solvent must not react with the compound.[1][7]

-

Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[1][7]

-

Safety: The solvent should have a low toxicity and flammability profile.[7]

Recommended Solvents for Screening

Based on the structure of N,N'-Di(naphthalen-1-yl)formimidamide, the following solvents are recommended for initial small-scale screening tests.

| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale & Expected Behavior |

| Toluene | 111 | 2.4 | Good candidate for dissolving large aromatic compounds. |

| Chloroform | 61 | 4.8 | Often effective for dissolving complex organic molecules.[9] |

| Ethyl Acetate | 77 | 6.0 | A moderately polar solvent; may show good differential solubility. |

| Acetone | 56 | 21 | Higher polarity; may be a poor solvent at low temperatures. |

| Ethanol | 78 | 24.5 | Likely a poor solvent; potential use as an anti-solvent.[9] |

| Hexane | 69 | 1.9 | Non-polar; likely a poor solvent, making it a good anti-solvent candidate. |

Protocol: Small-Scale Solvent Screening

This protocol is designed to efficiently identify a suitable solvent or solvent pair using a minimal amount of crude material.[2][10]

-

Place approximately 20-30 mg of crude N,N'-Di(naphthalen-1-yl)formimidamide into a small test tube.

-

Add the first test solvent dropwise (e.g., 0.5 mL) at room temperature. Agitate the mixture. Observe if the solid dissolves. If it dissolves completely, the solvent is unsuitable for single-solvent recrystallization but may be the "good" solvent in a mixed-pair system.

-

If the solid does not dissolve at room temperature, gently heat the test tube in a water or sand bath towards the solvent's boiling point. Continue to add solvent dropwise until the solid just dissolves.

-

Record the approximate volume of solvent used. An ideal single solvent will dissolve the compound in a reasonable volume (e.g., 1-5 mL) near its boiling point.

-

Allow the solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.

-

Observe the quantity and quality of the crystals formed. A heavy, crystalline precipitate indicates a promising solvent. If no crystals form or an oil appears, the solvent is likely unsuitable.

Experimental Workflow for Recrystallization

The following diagram outlines the decision-making process and workflow for purifying N,N'-Di(naphthalen-1-yl)formimidamide.

Caption: Workflow for the purification of N,N'-Di(naphthalen-1-yl)formimidamide.

Detailed Purification Protocols

Safety Precaution: Always perform recrystallizations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Protocol A: Single-Solvent Recrystallization (e.g., with Toluene)

-

Dissolution: Place the crude N,N'-Di(naphthalen-1-yl)formimidamide (e.g., 5.0 g) in a 250 mL Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of the chosen solvent (e.g., toluene, ~50-60 mL) and heat the mixture to a gentle boil with stirring. Continue to add small portions of hot solvent until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is crucial for maximizing recovery, as any excess solvent will retain some product in solution even after cooling.[2][11]

-

Hot Filtration (if necessary): If insoluble impurities are observed, perform a hot gravity filtration. Place a short-stemmed funnel with fluted filter paper over a pre-heated receiving flask. Pour the hot solution through the filter paper as quickly as possible to prevent premature crystallization in the funnel.

-

Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: With the vacuum still applied, wash the crystals with two small portions of ice-cold solvent. Causality: Using ice-cold solvent for washing minimizes the redissolving of the purified product while effectively removing the impurity-laden mother liquor.

-

Drying: Transfer the crystals to a watch glass and dry them in a vacuum oven at a temperature well below the solvent's boiling point and the product's melting point until a constant weight is achieved.

Protocol B: Mixed-Solvent Recrystallization (e.g., Toluene/Hexane System)

This method is ideal when no single solvent provides the desired solubility profile.[12][13] It uses a pair of miscible solvents: one in which the compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent").[3][5]

-

Dissolution: In a 250 mL Erlenmeyer flask, dissolve the crude N,N'-Di(naphthalen-1-yl)formimidamide (e.g., 5.0 g) in the minimum amount of the "good" solvent (e.g., hot toluene) with stirring.

-

Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (e.g., hexane) dropwise with continuous swirling. Continue adding the anti-solvent until a faint, persistent cloudiness (turbidity) is observed. This indicates the point of saturation.

-

Re-dissolution: Add a few drops of the hot "good" solvent (toluene) to just redissolve the precipitate and render the solution clear again.

-

Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice-water bath as described in Protocol A.

-